molecular formula C10H6F3NO2 B1458778 Methyl 4-cyano-2-(trifluoromethyl)benzoate CAS No. 1641588-74-0

Methyl 4-cyano-2-(trifluoromethyl)benzoate

Cat. No. B1458778
CAS RN: 1641588-74-0
M. Wt: 229.15 g/mol
InChI Key: ORSCXFCEOUGZFK-UHFFFAOYSA-N
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Description

“Methyl 4-cyano-2-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 1641588-74-0 . It has a molecular weight of 229.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H6F3NO2/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Radical Transfer and Luminescence Properties

One application involves the use of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins, demonstrating its utility in synthetic organic chemistry (Bagal, de Greef, & Zard, 2006). Additionally, derivatives of methyl 4-cyano-2-(trifluoromethyl)benzoate have been synthesized to study their photophysical properties, including quantum yields and excited-state proton transfer, showcasing their potential in material science and luminescence applications (Kim et al., 2021).

Synthesis of Trifluoromethoxylated Compounds

Another significant application is the synthesis of ortho-trifluoromethoxylated aniline derivatives using methyl 4-acetamido-3-(trifluoromethoxy)benzoate. This process highlights the challenge and the innovative approach to incorporating the trifluoromethoxy group into aromatic compounds, which is valuable for developing new pharmaceuticals and agrochemicals due to the desirable pharmacological and biological properties of trifluoromethoxylated molecules (Feng & Ngai, 2016).

Agrochemical Applications

The acaricide potential of certain trifluoromethyl benzoate derivatives, like the study on methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, also known as amidoflumet, reveals their orientation and intra-molecular hydrogen bonding characteristics, which are crucial for their biological activity. This research underscores the importance of structural analysis in the development of effective agrochemicals (Kimura & Hourai, 2005).

Trifluoromethoxylation Reagents

Trifluoromethyl benzoate has been developed as a versatile trifluoromethoxylation reagent, proving its effectiveness in various synthetic applications. This reagent enables trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl halides, cross-coupling with aryl stannanes, and asymmetric difunctionalization of alkenes, demonstrating its broad utility in organic synthesis (Zhou, Ni, Zeng, & Hu, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment . In case of contact, rinse cautiously with water .

Biochemical Analysis

Biochemical Properties

Methyl 4-cyano-2-(trifluoromethyl)benzoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain enzymes, such as CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The compound’s interaction with these enzymes can lead to changes in metabolic pathways and affect the overall biochemical processes within the cell.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular function . Additionally, it has been observed to affect cell signaling pathways, which can impact cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as CYP1A2, and inhibits their activity, leading to changes in metabolic pathways . This inhibition can result in the accumulation of certain metabolites and affect the overall biochemical processes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function and overall health . At higher doses, the compound can cause toxic or adverse effects, including changes in metabolic pathways, enzyme inhibition, and alterations in gene expression. These effects can lead to significant changes in cellular function and overall health in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to drug metabolism and xenobiotic processing . The compound interacts with enzymes such as CYP1A2, which play a crucial role in the metabolism of drugs and other foreign substances. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall biochemical processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it can exert its effects on biochemical processes. The localization and accumulation of the compound within specific tissues can also impact its overall activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can interact with various biomolecules and affect cellular processes . The compound’s subcellular localization is influenced by factors such as targeting signals and post-translational modifications, which direct it to specific organelles or compartments. These interactions can impact the compound’s activity and function within the cell.

properties

IUPAC Name

methyl 4-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSCXFCEOUGZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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